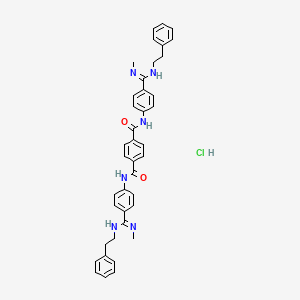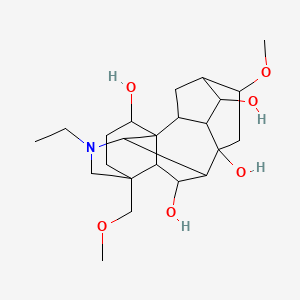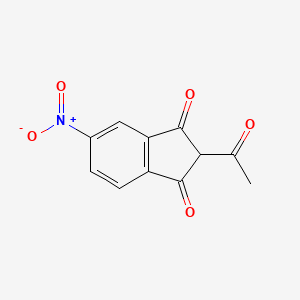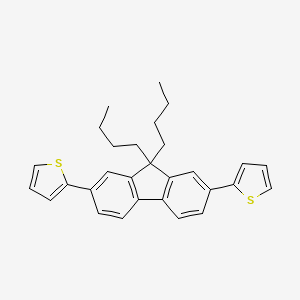![molecular formula C9H10ClNO B14171776 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine CAS No. 1196151-68-4](/img/structure/B14171776.png)
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is an organic compound with a unique structure that combines a pyridine ring with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to form methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which is then reacted with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: This compound is structurally similar but lacks the pyran ring.
4-(Chloromethyl)pyridine: Another similar compound with the chloromethyl group at a different position on the pyridine ring.
2-(Chloromethyl)pyridine: Similar structure with the chloromethyl group at the 2-position.
Uniqueness
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the presence of both pyridine and pyran rings, which can impart distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1196151-68-4 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
3-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6H2 |
Clé InChI |
YFQRMFOZRUTBFV-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1N=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)

![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
